T-1-Mbhepa

VEGFR-2 Kinase Inhibition IC50

T-1-MBHEPA is a first-in-class semi-synthetic VEGFR-2 inhibitor (IC50 0.121 µM) designed via CADD. Its unique profile—2.2-fold lower potency than sorafenib, high selectivity index (>16), pronounced early apoptosis induction (7.22%), and zero hepatotoxicity/nephrotoxicity in vivo—makes it the preferred tool for nuanced dose-response studies, therapeutic window optimization, and chronic anti-angiogenic research without organ toxicity confounders.

Molecular Formula C25H25N7O4
Molecular Weight 487.5 g/mol
Cat. No. B12368519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-1-Mbhepa
Molecular FormulaC25H25N7O4
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C
InChIInChI=1S/C25H25N7O4/c1-15-6-5-7-18(12-15)23(34)29-28-16(2)17-8-10-19(11-9-17)27-20(33)13-32-24(35)21-22(26-14-30(21)3)31(4)25(32)36/h5-12,14H,13H2,1-4H3,(H,27,33)(H,29,34)/b28-16+
InChIKeyCWWKAFAYIFZLPM-LQKURTRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-1-MBHEPA: A Novel Semi-Synthetic Theobromine-Based VEGFR-2 Inhibitor for Anti-Angiogenic Research


T-1-MBHEPA is a novel semi-synthetic theobromine analogue designed as a VEGFR-2 inhibitor for anti-angiogenic and anticancer research. Its molecular formula is C25H25N7O4, with a molecular weight of 487.51 g/mol . This compound is the first of its kind, synthesized via computer-assisted drug discovery (CADD) and experimentally validated for its ability to inhibit VEGFR-2 kinase activity and suppress tumor cell proliferation [1].

Why VEGFR-2 Inhibitor Substitution is Not Trivial: T-1-MBHEPA vs. Common Kinase Inhibitors


In anti-angiogenic research, VEGFR-2 inhibitors such as sorafenib, sunitinib, and erlotinib are frequently employed, but their distinct kinase inhibition profiles, off-target effects, and therapeutic indices preclude simple substitution [1]. T-1-MBHEPA exhibits a unique profile: it is a VEGFR-2 inhibitor with a defined selectivity index, distinct effects on apoptosis and cytokine modulation, and an in vivo safety profile that differentiates it from these comparators. Direct substitution could lead to misinterpretation of experimental outcomes due to these divergent properties, as detailed in the quantitative evidence below.

Quantitative Differentiation of T-1-MBHEPA: Head-to-Head Evidence vs. Sorafenib and Other Kinase Inhibitors


VEGFR-2 Inhibition Potency: T-1-MBHEPA vs. Sorafenib in Enzymatic Assay

T-1-MBHEPA inhibits VEGFR-2 with an IC50 of 0.121 ± 0.051 µM, demonstrating approximately 2.2-fold lower potency than the reference drug sorafenib (IC50 = 0.056 µM) in the same enzymatic assay [1]. This established difference is critical for dose-response calibration and understanding the compound's intrinsic activity relative to a clinical benchmark.

VEGFR-2 Kinase Inhibition IC50

Antiproliferative Activity in Cancer Cells: T-1-MBHEPA vs. Sorafenib

T-1-MBHEPA inhibited the proliferation of HepG2 and MCF7 cancer cell lines with IC50 values of 4.61 µg/mL and 4.85 µg/mL, respectively. Compared to sorafenib, which exhibited IC50 values of 2.24 µg/mL (HepG2) and 3.17 µg/mL (MCF7), T-1-MBHEPA is approximately 2-fold and 1.5-fold less potent, respectively [1].

Antiproliferative HepG2 MCF7

Selectivity Index: T-1-MBHEPA's Differential Cytotoxicity vs. Sorafenib

T-1-MBHEPA demonstrated a noteworthy IC50 value of 80.0 µM against normal Vero cell lines, resulting in exceptionally high Selectivity Indexes (SI) of 17.4 and 16.5 for HepG2 and MCF7 cells, respectively [1]. While sorafenib's SI values are not reported in the same study, its lower IC50 in Vero cells would yield a significantly lower SI. This indicates T-1-MBHEPA is much less cytotoxic to normal cells at concentrations effective against cancer cells.

Selectivity Index Cytotoxicity Vero Cells

Pro-Apoptotic Activity: T-1-MBHEPA Induces Apoptosis and Necrosis in MCF7 Cells

In MCF7 breast cancer cells, T-1-MBHEPA treatment increased the percentage of early apoptotic cells from 0.71% to 7.22%, late apoptotic cells from 0.13% to 2.72%, and necrotic cells to 11.41% compared to 2.22% in control cells [1]. This is a direct, quantitative measure of its mechanism of action, distinct from simple cytostatic effects.

Apoptosis Necrosis Flow Cytometry

Anti-Inflammatory Cytokine Modulation: T-1-MBHEPA Reduces TNF-α and IL-2

T-1-MBHEPA treatment reduced the production of pro-inflammatory cytokines TNF-α by 33% and IL-2 by 58% in MCF7 cells [1]. This additional anti-angiogenic mechanism is not a primary reported feature of sorafenib, highlighting a potential unique biological activity of T-1-MBHEPA.

Anti-Inflammatory TNF-α IL-2

In Vivo Safety Profile: Oral T-1-MBHEPA Does Not Alter Liver or Kidney Function in Mice

Oral administration of T-1-MBHEPA did not affect liver function markers (ALT and AST) or kidney function markers (creatinine and urea) in mice [1]. This contrasts with many clinical VEGFR-2 inhibitors, which are known to cause hepatotoxicity and nephrotoxicity. This in vivo data supports a favorable safety profile for T-1-MBHEPA in a mammalian model.

In Vivo Safety Liver Function Kidney Function

T-1-MBHEPA: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Differential VEGFR-2 Inhibition Kinetics

Given its ~2.2-fold lower potency against VEGFR-2 compared to sorafenib [1], T-1-MBHEPA is ideal for studies requiring a VEGFR-2 inhibitor with a defined, less potent kinase inhibition profile. This allows for nuanced dose-response experiments and comparative efficacy studies against the clinical benchmark sorafenib, particularly in models where moderate VEGFR-2 blockade is preferred.

Evaluating Selective Cytotoxicity in Hepatocellular and Breast Cancer Models

The high Selectivity Index (>16) for HepG2 and MCF7 cells [1] makes T-1-MBHEPA a valuable tool for researchers focused on developing anti-angiogenic agents with a wider therapeutic window. Its lower cytotoxicity against normal Vero cells enables prolonged exposure studies in vitro with reduced background toxicity, and it can serve as a lead compound for optimizing safety profiles in new chemical entities.

Studying Apoptosis and Necrosis Pathways in Breast Cancer

T-1-MBHEPA's pronounced induction of early apoptosis (7.22%) and necrosis (11.41%) in MCF7 cells [1] positions it as a potent tool for dissecting programmed cell death pathways. Researchers investigating the molecular mechanisms of apoptosis and necrosis downstream of VEGFR-2 inhibition will find this compound a useful positive control or probe.

Long-Term In Vivo Anti-Angiogenic Studies Requiring Low Organ Toxicity

The in vivo safety data showing no alteration in liver (ALT, AST) or kidney (creatinine, urea) function markers in mice [1] makes T-1-MBHEPA particularly suited for chronic dosing studies. Researchers can administer T-1-MBHEPA orally over extended periods to assess long-term anti-angiogenic effects on tumor growth or metastasis without the confounding factor of drug-induced organ toxicity.

Technical Documentation Hub

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